

# An In-depth Technical Guide to 1H-Imidazole-4,5-dimethanol, 2-phenyl-

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## Compound of Interest

**Compound Name:** 1H-Imidazole-4,5-dimethanol, 2-phenyl-

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the chemical properties of **1H-Imidazole-4,5-dimethanol, 2-phenyl-**, a heterocyclic compound of interest in medicinal chemistry and materials science. Although experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates known physical properties from chemical databases and provides expert insights into its synthesis, characterization, reactivity, and potential applications. By drawing upon established principles of imidazole chemistry and data from analogous structures, this guide serves as a foundational resource for researchers seeking to explore the therapeutic and material potential of this compound. We present a proposed synthetic route, a detailed plan for spectroscopic characterization, and a discussion of its potential derivatization and subsequent applications, particularly in the realm of drug discovery.

## Introduction: The Scientific Merit of the 2-Phenyl-1H-imidazole-4,5-dimethanol Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.<sup>[1][2][3][4]</sup> Its unique electronic properties, ability to

participate in hydrogen bonding, and amphoteric nature make it a privileged scaffold for interacting with a wide array of biological targets.[3][4] The substitution of a phenyl group at the 2-position introduces aromaticity and steric bulk, which can be tailored to achieve specific binding affinities and pharmacokinetic profiles.[5] Furthermore, the presence of two hydroxymethyl groups at the 4 and 5-positions offers reactive handles for further chemical modification, enabling the synthesis of diverse derivatives with potentially enhanced biological activity or material properties.

This guide focuses specifically on **1H-Imidazole-4,5-dimethanol, 2-phenyl-**, a molecule that synergistically combines these key structural features. While this particular compound is not extensively studied, its structural motifs suggest significant potential in areas such as anti-inflammatory, antimicrobial, and anticancer research, mirroring the activities of other substituted imidazoles.[1][2][5] The hydroxymethyl functionalities also open avenues for its use as a building block in polymer chemistry and materials science.

## Physicochemical Properties

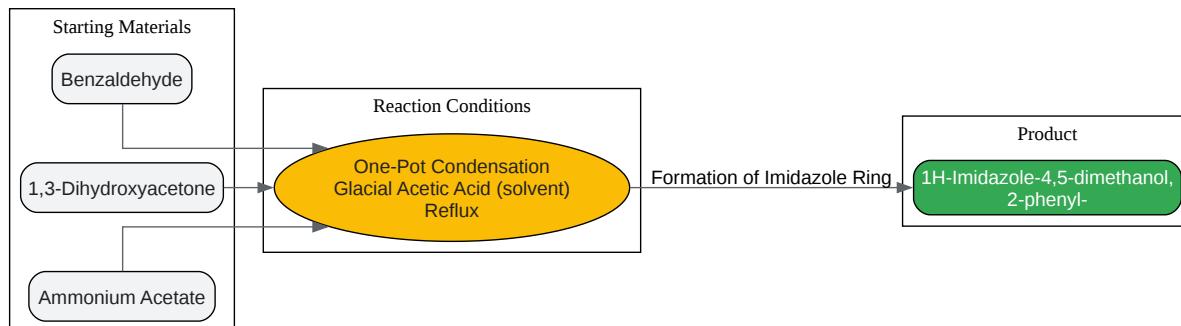
A summary of the known and predicted physicochemical properties of **1H-Imidazole-4,5-dimethanol, 2-phenyl-** is presented in Table 1. These values are compiled from various chemical supplier databases and provide a foundational understanding of the compound's physical characteristics.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	US EPA[6]
Molecular Weight	204.23 g/mol	US EPA[6]
CAS Number	61698-32-6	US EPA[6]
Appearance	Solid (predicted)	ChemBK[7]
Melting Point	288 °C	lookchem[8], ChemBK[7][9]
Boiling Point	516.9 °C (Predicted)	lookchem[8], ChemBK[7][9]
Density	1.327 g/cm <sup>3</sup> (Predicted)	lookchem[8], ChemBK[7]
Water Solubility	194 mg/L at 20 °C	lookchem[8], ChemBK[7]
pKa	11.71 ± 0.10 (Predicted)	lookchem[8]

## Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **1H-Imidazole-4,5-dimethanol, 2-phenyl-** is not readily available, a robust synthetic strategy can be proposed based on well-established methods for the preparation of 2,4,5-trisubstituted imidazoles. The most common and efficient approach involves a three-component condensation reaction.[7][10][11]

Proposed Synthetic Pathway:



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A proposed one-pot synthesis of **1H-Imidazole-4,5-dimethanol, 2-phenyl-**.

Detailed Experimental Protocol:

Objective: To synthesize **1H-Imidazole-4,5-dimethanol, 2-phenyl-** via a one-pot three-component condensation reaction.

Materials:

- Benzaldehyde (1.0 eq)
- 1,3-Dihydroxyacetone (1.0 eq)
- Ammonium acetate (2.5 eq)
- Glacial Acetic Acid
- Deionized Water
- Ethanol

**Procedure:**

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 eq), 1,3-dihydroxyacetone (1.0 eq), and ammonium acetate (2.5 eq).
- Add glacial acetic acid as the solvent.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified **1H-Imidazole-4,5-dimethanol, 2-phenyl-**.
- Dry the purified product under vacuum.

**Causality Behind Experimental Choices:**

- One-Pot Reaction: This approach is chosen for its efficiency and atom economy, avoiding the need to isolate intermediates.[\[12\]](#)
- Glacial Acetic Acid: It serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions.
- Ammonium Acetate: This acts as the nitrogen source for the formation of the imidazole ring.
- Reflux Conditions: Heating is necessary to provide the activation energy for the multiple condensation steps involved in the ring formation.
- Precipitation and Recrystallization: These are standard purification techniques to isolate the solid product from the reaction mixture and remove impurities.

# Spectroscopic Characterization: A Predictive Approach

Due to the lack of published experimental spectra for **1H-Imidazole-4,5-dimethanol, 2-phenyl-**, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds.[\[8\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) This predictive analysis is a crucial tool for researchers to confirm the identity and purity of the synthesized compound.

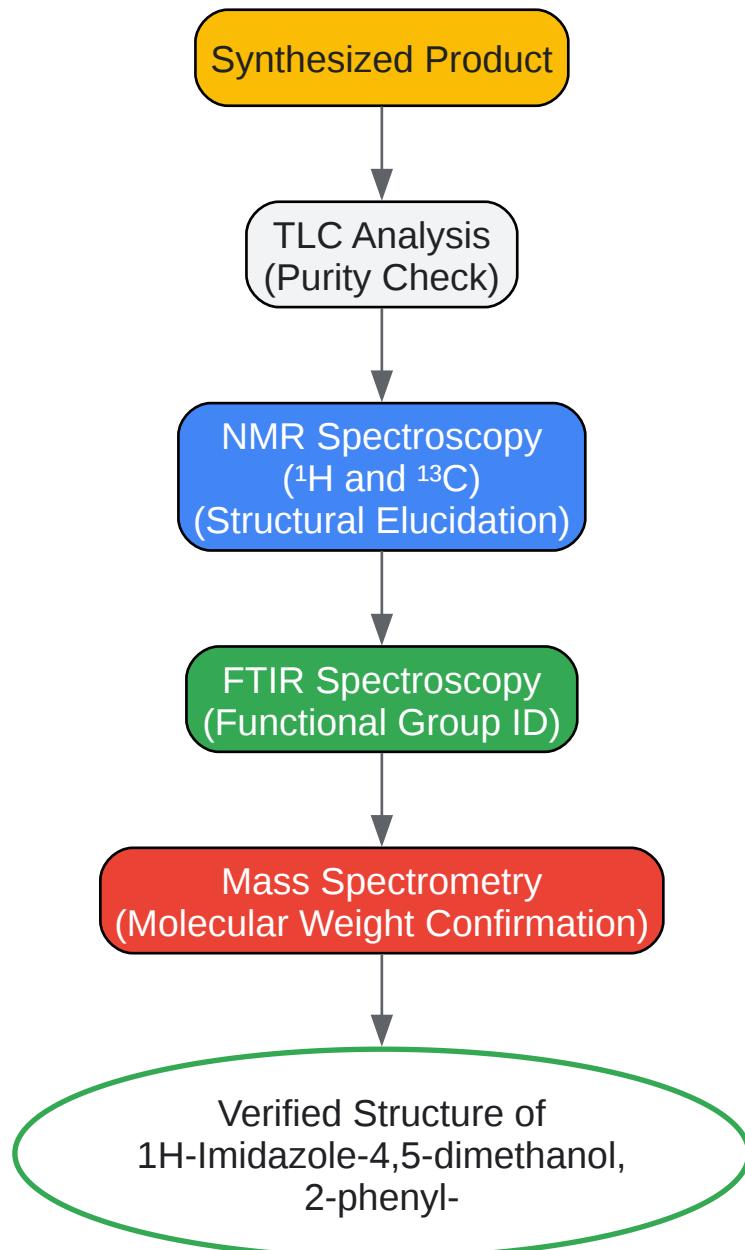
Table 2: Predicted Spectroscopic Data for **1H-Imidazole-4,5-dimethanol, 2-phenyl-**

Technique	Predicted Chemical Shifts / Signals	Rationale
<sup>1</sup> H NMR	$\delta$ ~7.8-8.0 ppm (m, 2H, ortho-Ph), $\delta$ ~7.3-7.5 ppm (m, 3H, meta/para-Ph), $\delta$ ~4.5-4.7 ppm (s, 4H, -CH <sub>2</sub> OH), $\delta$ ~3.5-4.5 ppm (br s, 2H, -OH), $\delta$ ~12.0-13.0 ppm (br s, 1H, N-H)	Based on data for 2-phenyl-1H-imidazole derivatives. <sup>[9]</sup> <sup>[16]</sup> <sup>[21]</sup> The protons on the phenyl ring will appear in the aromatic region, with the ortho protons being the most deshielded. The methylene protons of the hydroxymethyl groups will be a singlet, and the hydroxyl and N-H protons will be broad and their chemical shifts may vary with concentration and solvent.
<sup>13</sup> C NMR	$\delta$ ~145-150 ppm (C2), $\delta$ ~130-135 ppm (C4/C5), $\delta$ ~125-130 ppm (Ph carbons), $\delta$ ~55-60 ppm (-CH <sub>2</sub> OH)	Based on data for substituted 2-phenylimidazoles. <sup>[9]</sup> <sup>[13]</sup> <sup>[22]</sup> <sup>[23]</sup> The C2 carbon of the imidazole ring is typically the most downfield. The carbons of the hydroxymethyl groups will appear in the aliphatic region.
FTIR (cm <sup>-1</sup> )	~3400-3200 (br, O-H and N-H stretch), ~3100-3000 (C-H aromatic stretch), ~1600 (C=N stretch), ~1450-1500 (C=C aromatic stretch), ~1050-1150 (C-O stretch)	Characteristic stretching frequencies for the functional groups present in the molecule. <sup>[8]</sup> <sup>[14]</sup> <sup>[19]</sup> The broadness of the O-H and N-H bands is due to hydrogen bonding.
Mass Spec (EI)	M <sup>+</sup> at m/z = 204. Fragmentation may involve loss of H <sub>2</sub> O, CH <sub>2</sub> OH, and cleavage of the imidazole ring.	The molecular ion peak should correspond to the molecular weight of the compound. Fragmentation patterns will be

indicative of the structure.[\[15\]](#)

[\[17\]](#)[\[18\]](#)

Analytical Workflow for Compound Verification:



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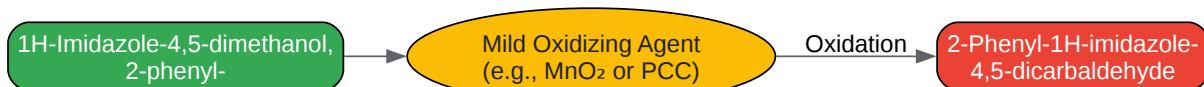
A systematic workflow for the analytical characterization of the synthesized product.

## Reactivity and Potential for Derivatization

The chemical reactivity of **1H-Imidazole-4,5-dimethanol, 2-phenyl-** is primarily dictated by the hydroxymethyl groups at the C4 and C5 positions and the N-H of the imidazole ring.

**Reactions of the Hydroxymethyl Groups:** The two primary alcohol functionalities are susceptible to oxidation to form the corresponding dialdehyde, 2-phenyl-1H-imidazole-4,5-dicarbaldehyde. This transformation is significant as imidazole-4,5-dicarbaldehydes are valuable precursors for the synthesis of more complex heterocyclic systems and macrocycles.

Proposed Oxidation Reaction:



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Proposed oxidation of the hydroxymethyl groups to aldehydes.

**N-Alkylation/Acylation:** The secondary amine in the imidazole ring can be readily alkylated or acylated to introduce various substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of imidazole-based drugs.

## Potential Applications in Drug Development and Materials Science

The 2-phenyl-1H-imidazole scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Anti-inflammatory and Analgesic Agents:** Many imidazole derivatives are known to possess anti-inflammatory and analgesic properties.[\[2\]](#)[\[12\]](#) The title compound could be a lead structure for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
- **Antimicrobial and Antifungal Agents:** The imidazole ring is a key component of many antifungal drugs.[\[1\]](#)[\[4\]](#) Derivatives of **1H-Imidazole-4,5-dimethanol, 2-phenyl-** could be

screened for their efficacy against various bacterial and fungal strains.

- **Anticancer Agents:** Substituted imidazoles have shown promise as anticancer agents by targeting various cellular pathways.[4]
- **Enzyme Inhibitors:** The imidazole moiety can coordinate with metal ions in enzyme active sites, making it a valuable scaffold for designing enzyme inhibitors.[4]

In the field of materials science, the diol functionality of this compound makes it a potential monomer for the synthesis of polyesters and polyurethanes. The rigid, aromatic imidazole core could impart desirable thermal and mechanical properties to these polymers.

## Conclusion

**1H-Imidazole-4,5-dimethanol, 2-phenyl-** represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known physical properties and, by leveraging data from analogous structures, has proposed a viable synthetic route and a robust plan for its characterization. The discussion on its reactivity and potential applications aims to stimulate further research into this versatile compound. The methodologies and predictive data presented herein offer a solid foundation for scientists to unlock the full potential of the 2-phenyl-1H-imidazole-4,5-dimethanol scaffold.

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